molecular formula C21H32O5 B15352697 Tetrahydro Cortisone-d6

Tetrahydro Cortisone-d6

Cat. No.: B15352697
M. Wt: 370.5 g/mol
InChI Key: SYGWGHVTLUBCEM-NABHCLKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C21H32O5

Molecular Weight

370.5 g/mol

IUPAC Name

(3R,5R,8S,9S,10S,14S,17S)-2,2,4,4-tetradeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-3,17-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20?,21-/m1/s1/i5D2,9D2,11D2

InChI Key

SYGWGHVTLUBCEM-NABHCLKTSA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C(=O)CC4([C@H]3CC[C@]4(C(=O)C([2H])([2H])O)O)C)C([C@@H]1O)([2H])[2H])C)[2H]

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydro Cortisone-d6 can be synthesized through the reduction of Cortisone using a 5-reductase enzyme. The reaction typically involves the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the selective reduction of Cortisone to Tetrahydrocortisone.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using advanced reactors and purification techniques to achieve high purity and yield. The process may also include the use of biocatalysts to enhance the efficiency of the reduction reaction.

Chemical Reactions Analysis

Types of Reactions: Tetrahydro Cortisone-d6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

  • Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions on this compound.

Major Products Formed:

  • Oxidation: The major product of oxidation is Tetrahydrocorticosterone.

  • Reduction: Further reduction can lead to the formation of Tetrahydrocortisol.

  • Substitution: Substitution reactions can yield a variety of derivatives depending on the reagents used.

Scientific Research Applications

Tetrahydro Cortisone-d6 is widely used in scientific research due to its role as a stable isotope-labeled compound. It is particularly valuable in studies involving metabolic pathways, enzyme kinetics, and stress response mechanisms. In medicine, it is used to investigate the metabolism of corticosteroids and their effects on the body. In industry, it serves as a reference standard for analytical methods and quality control.

Mechanism of Action

The mechanism by which Tetrahydro Cortisone-d6 exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a ligand for glucocorticoid receptors, which are involved in the regulation of various physiological processes, including immune response, metabolism, and stress response. The deuterium labeling allows for more precise tracking and quantification in metabolic studies.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Molecular Formula Molecular Weight (g/mol) CAS# Key Features Application
Tetrahydro Cortisone-d6 C${21}$H${32}$O$_{5}$ 364.48 53-05-4 Six deuterium atoms; 3α,17α,21-triol-11,20-dione structure. Isotopic internal standard for LC-MS .
Cortisone-d5 Not provided 365.48 N/A Five deuterium atoms; cortisone backbone. Quantification of cortisone in pharmacokinetic studies .
Tetrahydrocortisol C${21}$H${34}$O$_{5}$ 366.49 1719-79-5 3α,11β,17α,21-tetrol-20-one; reduced 11-keto group compared to THE. Biomarker for 11β-hydroxysteroid dehydrogenase activity .
Allotetrahydrocortisone C${21}$H${32}$O$_{5}$ 364.48 N/A 5α-reduced isomer of THE; differs in stereochemistry at C5. Research on cortisol metabolism disorders .
3-beta-Tetrahydrocortisone-d6 Not provided 370.52 N/A Deuterated 3β-isomer of THE; distinct stereochemistry at C3. Specialized assays requiring isomer-specific detection .

Key Observations :

Isotopic Labeling : THE-d6 and Cortisone-d5 differ in the number of deuterium atoms (6 vs. 5) and parent structures, affecting their roles in analyte-specific quantification .

Stereochemistry : THE-d6 (3α-OH) and 3-beta-Tetrahydrocortisone-d6 (3β-OH) exhibit divergent chromatographic retention times and metabolic pathways due to stereoisomerism .

Biological Activity : Tetrahydrocortisol retains glucocorticoid activity via its 11β-hydroxy group, whereas THE-d6 is metabolically inert, making it ideal for analytical workflows .

Analytical Performance

  • THE-d6 vs. Cortisone-d5: THE-d6’s deuterium distribution minimizes overlap with endogenous THE in mass spectrometry, unlike Cortisone-d5, which may interfere with cortisone quantification due to structural similarity .
  • THE-d6 vs. Allotetrahydrocortisone : The 5α-reduction in allotetrahydrocortisone alters its polarity, requiring distinct LC-MS parameters for separation compared to THE-d6 .

Q & A

Q. How is Tetrahydro Cortisone-d6 characterized in terms of structural and chemical properties for experimental validation?

Methodological Answer: Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to confirm isotopic purity and deuterium placement. Solubility profiles should be tested in solvents like methanol, DMSO, and aqueous buffers (pH 7.4) to ensure compatibility with biological assays. Stability under storage conditions (−20°C vs. 4°C) must be validated via accelerated degradation studies using HPLC .

Q. What protocols are recommended for synthesizing this compound with high isotopic purity?

Methodological Answer: Deuterium incorporation at specific positions (e.g., C-2 and C-4) requires controlled reaction conditions, such as acid-catalyzed H/D exchange in deuterated solvents (e.g., D₂O or CD₃OD). Post-synthesis purification via preparative HPLC coupled with isotopic enrichment analysis (LC-MS/MS) ensures ≥98% deuterium purity. Trace non-deuterated analogs should be quantified using calibration curves .

Q. How can researchers verify the absence of interferents when quantifying this compound in biological matrices?

Methodological Answer: Matrix effects are minimized using stable isotope dilution assays (SIDA) with internal standards (e.g., Tetrahydro Cortisone-d8). Cross-reactivity tests against structurally similar steroids (e.g., cortisol, cortisone) via ELISA or LC-MS/MS are critical. Validation parameters (accuracy, precision, LOD/LOQ) must adhere to FDA/EMA guidelines for bioanalytical methods .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data for this compound be resolved across different experimental models?

Methodological Answer: Discrepancies between in vitro (hepatocyte metabolism) and in vivo (rodent/plasma half-life) data require mechanistic modeling. Use physiologically based pharmacokinetic (PBPK) simulations to account for species-specific enzyme activity (e.g., CYP3A4 vs. CYP3A1). Cross-validate findings with knockout models or chemical inhibitors to isolate metabolic pathways .

Q. What experimental designs mitigate confounding effects of this compound’s stability in longitudinal studies?

Methodological Answer: Implement real-time stability testing under study conditions (e.g., light, temperature, pH). Use orthogonal analytical methods (e.g., HPLC for degradation products and LC-MS for parent compound integrity). For long-term studies, aliquot storage at −80°C with periodic stability checks reduces batch variability .

Q. How can molecular interactions between this compound and glucocorticoid receptors be analyzed with high specificity?

Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Competitive binding assays using radiolabeled dexamethasone as a tracer can differentiate receptor subtype selectivity. Molecular dynamics simulations (e.g., GROMACS) predict conformational changes upon deuterium substitution .

Q. What statistical frameworks are optimal for interpreting dose-response heterogeneity in this compound studies?

Methodological Answer: Mixed-effects models (e.g., nonlinear regression with random slopes/intercepts) account for inter-individual variability. Bayesian hierarchical models quantify uncertainty in small-sample studies. Sensitivity analyses using Monte Carlo simulations identify critical parameters (e.g., receptor density, metabolic clearance) driving response variability .

Methodological Guidance for Research Design

How should researchers formulate hypothesis-driven questions when investigating this compound’s role in HPA axis regulation?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does deuterium substitution in this compound alter its binding kinetics to 11β-hydroxysteroid dehydrogenase (11β-HSD1) compared to the native compound?” Literature gaps are identified via systematic reviews (PRISMA guidelines) and meta-analyses of existing steroid metabolism studies .

Q. What strategies validate the analytical specificity of this compound in complex biological samples?

Methodological Answer: Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) transitions unique to the deuterated compound. Cross-validate with high-resolution MS (Orbitrap or Q-TOF) to exclude isobaric interferences. Spiked recovery experiments in plasma/urine matrices assess accuracy (85–115% acceptable range) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.